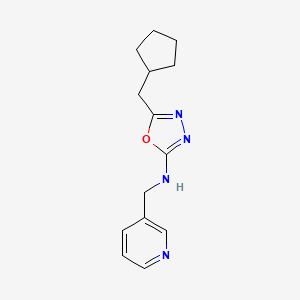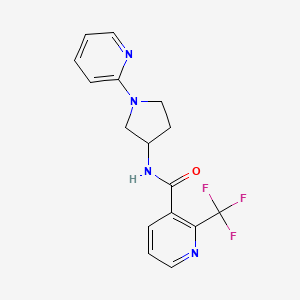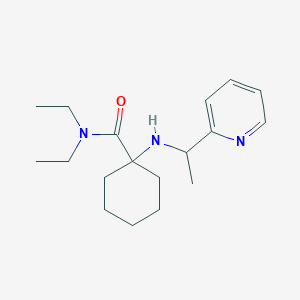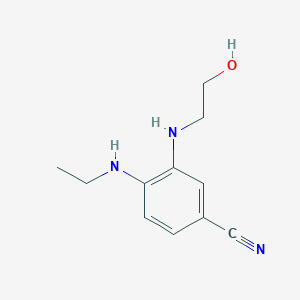![molecular formula C18H23N3O2S B7641685 2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641685.png)
2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of 2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. It has also been found to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of inflammatory mediators in the body. It has also been found to exhibit anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been found to exhibit anti-microbial effects by inhibiting the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide in lab experiments is its wide range of biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile tool for studying a variety of diseases and conditions. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
Orientations Futures
There are many potential future directions for research on 2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide. One possible direction is to further investigate the mechanism of action of this compound and its effects on specific signaling pathways and enzymes in the body. Another possible direction is to explore the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases and conditions. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of benzylamine with 2-(2-methyl-1,3-thiazol-5-yl)ethylamine to produce the intermediate compound N-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]amine. This intermediate is then reacted with morpholine-4-carboxylic acid to produce the final product.
Applications De Recherche Scientifique
2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide has been studied extensively for its potential as a therapeutic agent in a variety of scientific research applications. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for use in the treatment of a wide range of diseases and conditions.
Propriétés
IUPAC Name |
2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-20-12-17(24-14)7-8-19-18(22)21-9-10-23-16(13-21)11-15-5-3-2-4-6-15/h2-6,12,16H,7-11,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUMXIQFQDAYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CCNC(=O)N2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641609.png)
![5-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641620.png)


![[3-[1-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]amino]ethyl]phenyl]methanol](/img/structure/B7641640.png)

![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641656.png)
![2-benzyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641658.png)
![5-(2-methylpropyl)-N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7641660.png)

![3-(dimethylsulfamoyl)-N-[2-(4-fluoro-3-methylphenyl)ethyl]propanamide](/img/structure/B7641669.png)
![4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641677.png)
![(2R)-2-[2-(4-fluorophenyl)propylamino]propan-1-ol](/img/structure/B7641706.png)
